Enzymatic Stability in Oligonucleotides: 2,4-Dideoxy Modification Ranks Lowest Among Regioisomers
When incorporated at the 3'-end of an oligonucleotide, the 1-(2,4-dideoxy-β-D-erythro-hexopyranosyl)thymine modification (compound 2) provides the least protection against enzymatic degradation compared to its closest analogs. The order of enzymatic stability for end-substituted oligonucleotides was determined to be 3,4-dideoxy (compound 3) > 2,3-dideoxy (compound 1) >> 2,4-dideoxy (compound 2) [1]. This property directly contrasts with its hybridization behavior, creating a unique profile for applications where low nuclease resistance is desirable for transient antisense effects.
| Evidence Dimension | Enzymatic stability of end-substituted oligonucleotides |
|---|---|
| Target Compound Data | Lowest stability (ranked 3rd of 3; compound 2) |
| Comparator Or Baseline | 3,4-dideoxy analog (highest stability, ranked 1st); 2,3-dideoxy analog (intermediate stability, ranked 2nd) |
| Quantified Difference | Qualitative rank order: 3 (3,4-dideoxy) > 1 (2,3-dideoxy) >> 2 (2,4-dideoxy) |
| Conditions | Oligonucleotides end-substituted with hexopyranosyl nucleosides; assay type not specified in abstract. |
Why This Matters
This established stability ranking allows researchers to select the 2,4-dideoxy regioisomer specifically when minimal enzymatic protection is required, a property not offered by the 2,3- or 3,4-analogs.
- [1] Augustyns, K., Vandendriessche, F., Van Aerschot, A., Busson, R., Urbanke, C., & Herdewijn, P. (1992). Incorporation of hexose nucleoside analogues into oligonucleotides: synthesis, base-pairing properties and enzymatic stability. Nucleic Acids Research, 20(18), 4711-4716. View Source
